1-{pyrazolo[1,5-a]pyridine-3-carbonyl}-4-[4-(trifluoromethoxy)benzoyl]piperazine
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Overview
Description
1-{pyrazolo[1,5-a]pyridine-3-carbonyl}-4-[4-(trifluoromethoxy)benzoyl]piperazine is a complex organic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[1,5-a]pyridine core, which is fused with a piperazine ring and a trifluoromethoxybenzoyl group, making it a unique and versatile molecule.
Mechanism of Action
Target of Action
Similar compounds, such as pyrazolo[1,5-a]pyrimidines, are known to be purine analogues . They have beneficial properties as antimetabolites in purine biochemical reactions .
Mode of Action
It’s known that the regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-michael type), thus bonding the nh2-group of the starting aminopyrazole with the cβ .
Biochemical Pathways
Given that pyrazolo[1,5-a]pyrimidines are purine analogues , it can be inferred that this compound may interfere with purine biochemical reactions.
Result of Action
Similar compounds, such as pyrazolo[1,5-a]pyrimidines, have attracted wide pharmaceutical interest because of their antitrypanosomal activity .
Action Environment
It’s known that the properties and stability of similar compounds, such as pyrazolo[1,5-a]pyrimidines, are comparable to commercial probes such as coumarin-153, prodan and rhodamine 6g .
Preparation Methods
The synthesis of 1-{pyrazolo[1,5-a]pyridine-3-carbonyl}-4-[4-(trifluoromethoxy)benzoyl]piperazine involves several steps. One common method is the cycloaddition reaction of N-aminopyridinium ylides with ynals to form the pyrazolo[1,5-a]pyridine core . This reaction is typically carried out under reflux conditions in the presence of a suitable solvent such as acetic acid. The resulting intermediate is then reacted with 4-(trifluoromethoxy)benzoyl chloride and piperazine to yield the final product .
Chemical Reactions Analysis
1-{pyrazolo[1,5-a]pyridine-3-carbonyl}-4-[4-(trifluoromethoxy)benzoyl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-{pyrazolo[1,5-a]pyridine-3-carbonyl}-4-[4-(trifluoromethoxy)benzoyl]piperazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of various enzymes and receptors, making it a valuable tool in biochemical studies.
Medicine: Due to its biological activity, it is being investigated for its potential therapeutic applications, including as an anticancer agent and in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes
Comparison with Similar Compounds
1-{pyrazolo[1,5-a]pyridine-3-carbonyl}-4-[4-(trifluoromethoxy)benzoyl]piperazine can be compared with other pyrazolopyridine derivatives, such as:
1H-pyrazolo[3,4-b]pyridines: These compounds have a different fusion pattern and exhibit distinct biological activities.
Pyrazolo[1,5-a]pyrimidines: These are purine analogues with antimetabolite properties and are used in pharmaceutical applications.
Pyrazolo[3,4-c]pyridines: Another class of pyrazolopyridines with unique chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the trifluoromethoxybenzoyl group, which imparts distinct chemical and biological properties to the molecule.
Properties
IUPAC Name |
[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N4O3/c21-20(22,23)30-15-6-4-14(5-7-15)18(28)25-9-11-26(12-10-25)19(29)16-13-24-27-8-2-1-3-17(16)27/h1-8,13H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TURIUBFFKOYSFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=C(C=C2)OC(F)(F)F)C(=O)C3=C4C=CC=CN4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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